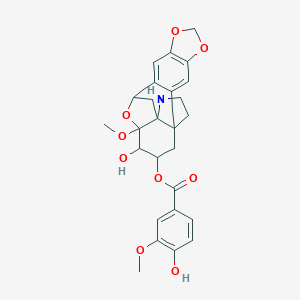

Stephavanine

Description

Properties

IUPAC Name |

(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-31-17-7-13(3-4-16(17)28)23(30)35-21-10-24-5-6-27-25(24)11-20(36-26(25,32-2)22(21)29)14-8-18-19(9-15(14)24)34-12-33-18/h3-4,7-9,20-22,27-29H,5-6,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDVYOKUHWMJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329583 |

Source

|

| Record name | STEPHAVANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33116-33-5 |

Source

|

| Record name | STEPHAVANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STEPHAVANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Stephanine?

An In-Depth Technical Guide to the Chemical Structure of Stephanine

Introduction

Stephanine is a naturally occurring aporphine alkaloid primarily isolated from various plant species of the Stephania genus, which belongs to the Menispermaceae family.[1] These plants have a long history of use in traditional medicine, particularly in Asia and Africa.[1][2] Stephanine has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antiplasmodial, and anticancer effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Stephanine, its physicochemical properties, detailed experimental protocols for its isolation and structural elucidation, and its interaction with key signaling pathways.

Chemical Structure and Identifiers

Stephanine is classified as an isoquinoline alkaloid of the aporphine subgroup. The definitive structure has been established through various spectroscopic techniques. The specific stereoisomer commonly referred to is the (R)-isomer.

Table 1: Chemical Identifiers for Stephanine

| Identifier | Value |

| IUPAC Name | (12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene |

| Chemical Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 517-63-5 |

| SMILES | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3 |

| InChI | InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1 |

| InChIKey | UEAPAHNNFSZHMW-CQSZACIVSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. As a basic compound, the solubility of Stephanine is highly dependent on pH. In acidic solutions, the amine functional groups become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it exists in its less soluble free base form.

Table 2: Physicochemical Data for Stephanine

| Property | Value | Source(s) |

| Physical Description | Crystalline solid | |

| Melting Point | 148-150 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low intrinsic aqueous solubility. |

Experimental Protocols

The isolation and structural elucidation of Stephanine from its natural sources involve a series of well-defined experimental procedures.

Protocol 1: Bioassay-Guided Isolation and Purification

This protocol describes a representative method for isolating Stephanine from the tubers of Stephania species.

-

Extraction:

-

Dried and powdered plant material (e.g., 500 g of Stephania venosa tubers) is macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Extraction (Alkaloid Precipitation):

-

The crude extract is dissolved in a 1-2% aqueous HCl solution and subjected to a cold soak for 3 days. This process is repeated three times.

-

The combined acidic filtrates are concentrated to remove the solvent.

-

The pH of the remaining aqueous solution is adjusted to 9 with a NaOH solution to precipitate the alkaloids.

-

The crude alkaloid precipitate is collected by filtration.

-

-

Chromatographic Purification:

-

A portion of the crude alkaloid fraction is subjected to column chromatography on silica gel (70-230 mesh).

-

The column is eluted with a suitable solvent system, such as a gradient of ethyl acetate and acetone, to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of Stephanine.

-

Fractions containing the major alkaloid spot corresponding to Stephanine are pooled and concentrated.

-

Further purification can be achieved by a second column chromatography on finer silica gel (230-400 mesh) or by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure Stephanine.

-

-

Crystallization:

-

The purified, Stephanine-rich fraction is dissolved in hot acetone.

-

Distilled water is slowly added to the cooled solution while stirring to induce crystallization.

-

The solution is allowed to stand at room temperature for approximately 2 days for complete crystallization.

-

The resulting crystals are filtered and dried to obtain pure Stephanine.

-

Protocol 2: Structural Elucidation

The definitive structure of the isolated Stephanine is determined through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed to determine the exact molecular weight and deduce the elemental composition (C₁₉H₁₉NO₃).

-

MS/MS fragmentation analysis is used to identify characteristic fragmentation patterns of the aporphine alkaloid core, providing initial structural insights.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A standard dataset of NMR experiments is acquired.

-

Sample Preparation: A small amount (1-5 mg) of purified Stephanine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings), which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying protons that are close in space.

-

-

Data Interpretation: The combined data from these NMR experiments, along with MS data, allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the chemical structure of Stephanine.

-

Mandatory Visualizations

Workflow for Structural Determination of Stephanine

Caption: Workflow for the isolation and structural elucidation of Stephanine.

Stephanine's Interaction with the NF-κB Signaling Pathway

The anti-inflammatory properties of Stephanine are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

Caption: Proposed inhibition of the NF-κB pathway by Stephanine.

Biological Activity and Signaling Pathways

Stephanine exhibits a range of biological activities by interacting with several key cellular pathways.

-

Anticancer and Antiplasmodial Activity: Stephanine has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death). Uniquely, this is achieved by inducing a "reverse of mitotic exit," a process that disrupts the normal cell cycle progression and forces the cell into a mitotic-like state from which it cannot recover. It also shows potent activity against the malaria parasite Plasmodium falciparum.

-

Anti-inflammatory Effects: The anti-inflammatory properties of Stephanine are linked to the modulation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6. By inhibiting this pathway, Stephanine can reduce the production of these inflammatory mediators.

-

Adrenergic Receptor Blocking: l-Stephanine is a potent and highly selective alpha 1 adrenoceptor blocker. It competitively inhibits muscle contraction induced by phenylephrine, demonstrating its potential for applications related to the adrenergic system.

References

Stephanine Alkaloid Family: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stephanine alkaloid family, primarily isolated from plants of the Stephania genus (Menispermaceae), represents a class of isoquinoline alkaloids with significant pharmacological potential. This technical guide provides a comprehensive overview of the classification, biosynthesis, and biological activities of Stephanine and its congeners. Detailed experimental protocols for isolation and quantification are presented, alongside a summary of key quantitative bioactivity data. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the modulation of critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Classification and Chemical Structure

Stephanine is classified as a proaporphine alkaloid, a subclass of benzylisoquinoline alkaloids (BIAs).[1] Proaporphine alkaloids are considered the biogenetic precursors to the aporphine class of alkaloids.[1] The core chemical structure of Stephanine is characterized by a tetracyclic ring system.

Biosynthesis of Stephanine

The biosynthesis of Stephanine originates from the amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline.[1] From this crucial juncture, the pathway diverges to form the distinctive proaporphine skeleton of Stephanine via an intramolecular C-C phenol coupling reaction, followed by specific methylation and dehydrogenation steps.[1]

Pharmacological Activities and Quantitative Data

Stephanine and related alkaloids from the Stephania genus have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiplasmodial effects.[2]

Anticancer Activity

Stephanine exhibits cytotoxic effects against various cancer cell lines. A unique mechanism of action has been proposed, involving the induction of "reverse of mitotic exit," which ultimately leads to apoptotic cell death.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Stephanine | HeLa, MDA-MB231, MCF-7 | Not specified | |

| Oxostephanine | HeLa, MDA-MB231, MDA-MB-468, MCF-7 | 1.66 - 4.35 | |

| Cepharanthine | HT29, LS174T, SW620 (colon) | 2.4 - 5.3 | |

| Cepharanthine | HepG2 (hepatoma) | 2.4 - 5.3 |

Antiplasmodial Activity

Several alkaloids from the Stephania genus, including Stephanine, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |

| Stephanine | W2 (chloroquine-resistant) | Not specified | |

| Vireakine | W2 (chloroquine-resistant) | Not specified | |

| Pseudopalmatine | W2 (chloroquine-resistant) | 2.8 | |

| All tested compounds | W2 (chloroquine-resistant) | 1.2 - 52.3 |

Anti-inflammatory Activity

Alkaloids from the Stephania genus are known to possess anti-inflammatory properties, often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

| Alkaloid/Extract | Assay | IC50 | Reference |

| Hydro-ethanolic extracts of 5 Stephania species | Inhibition of LPS-induced nitric oxide production in RAW 264.7 cells | < 10 µg/ml |

Experimental Protocols

Isolation of Stephanine from Stephania venosa

This protocol describes a representative method for the bioassay-guided isolation of Stephanine.

-

Extraction:

-

Macerate 500 g of dried and powdered tubers of Stephania venosa with 1.5 L of methanol three times at room temperature for 72 hours with occasional agitation.

-

Filter the combined methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject a portion of the crude methanolic extract (e.g., 5 g) to column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol) and visualize with Dragendorff's reagent.

-

Pool and concentrate the fractions containing the major alkaloid spot corresponding to Stephanine.

-

-

Further Purification:

-

Perform a second column chromatography on silica gel (230-400 mesh) using a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).

-

The final purification can be achieved using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield pure Stephanine.

-

-

Structure Elucidation:

-

Determine the definitive structure of the isolated Stephanine using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification of Stephanine by HPLC-UV

This protocol provides a validated method for the quantitative analysis of Stephanine.

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Hypersil BDS C18 reversed-phase column.

-

Mobile Phase: Gradient system of 100 mM ammonium acetate in water (A) and methanol (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: Ambient or controlled at 25 °C.

-

-

Sample Preparation:

-

Standard Stock Solution: Accurately weigh a suitable amount of Stephanine reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.

-

Extraction (from plant material): Extract a known weight of powdered plant material using a suitable solvent such as methanol via ultrasonication or maceration.

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).

-

Calculate the concentration of Stephanine in the samples using the peak area and the regression equation.

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Action via NF-κB Pathway Inhibition

The anti-inflammatory effects of Stephania alkaloids are often linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that Stephanine may interfere with one or more steps in this cascade.

Anticancer Action via Induction of Apoptosis

Stephanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is critical for its cytotoxic effects. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Experimental and Logical Workflows

Bioassay-Guided Fractionation Workflow

The discovery of bioactive compounds like Stephanine often relies on a systematic process of bioassay-guided fractionation.

Conclusion and Future Perspectives

The Stephanine alkaloid family holds considerable promise for the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular targets of Stephanine within the identified signaling pathways, conducting comprehensive in vivo studies to validate its therapeutic potential, and optimizing its chemical structure to enhance efficacy and reduce potential toxicity. The continued exploration of these natural products is a valuable endeavor in the quest for novel medicines.

References

The Botanical Treasury of Stephanine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine is a naturally occurring aporphine alkaloid that has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects.[1] This technical guide provides a comprehensive overview of the natural botanical sources of stephanine, detailing quantitative data on its prevalence, methodologies for its extraction and analysis, and insights into its molecular mechanisms of action. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Stephanine is primarily found within perennial vines of the genus Stephania, belonging to the Menispermaceae family. These plants are predominantly distributed across the tropical and subtropical regions of Asia and Africa and have a rich history in traditional medicine.[1] The tuberous roots of these plants are the primary repository of a diverse array of isoquinoline alkaloids, with stephanine being a notable constituent.

Botanical Sources of Stephanine

Stephanine has been successfully isolated from several species within the Stephania genus. The concentration of stephanine can exhibit significant variation between different species and even among different genotypes of the same species, influenced by geographical location and environmental factors.

Notable species reported to contain stephanine include:

-

Stephania venosa

-

Stephania dielsiana

-

Stephania yunnanensis[1]

-

Stephania kwangsiensis

-

Stephania abyssinica

Quantitative Analysis of Stephanine Content

The accurate quantification of stephanine in plant material is crucial for identifying high-yielding sources and for the standardization of extracts for research and development. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose. The table below summarizes the available quantitative data on stephanine content in various Stephania species.

| Plant Species | Genotype/Variety | Plant Part | Stephanine Content (mg/g dry weight) | Total Alkaloid Content (% of dry weight) | Reference |

| Stephania yunnanensis | SY-hongteng | Tuber | 1.13 | 3.01% | [2] |

| Stephania yunnanensis | SY-xueteng | Tuber | 0.23 | 3.41% | [2] |

| Stephania yunnanensis | SY-lvteng | Tuber | 0.23 | 1.83% | |

| Stephania kwangsiensis | SK-guangxi | Tuber | 0.27 | 1.70% | |

| Stephania species | Not Specified | Tuber | Varies | ~3-4% |

Experimental Protocols

Isolation of Stephanine from Stephania venosa

This protocol details a representative method for the isolation of stephanine from the tubers of Stephania venosa, which has been shown to yield a substantial amount of the pure compound.

1. Extraction:

-

Dried and powdered tubers of Stephania venosa (e.g., 500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.

-

The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification:

-

A portion of the crude methanolic extract (e.g., 5 g) is subjected to column chromatography on silica gel (70-230 mesh).

-

The column is eluted with a gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol). The spots are visualized using Dragendorff's reagent.

-

Fractions containing the major alkaloid spot corresponding to stephanine are pooled and concentrated.

-

Further purification is achieved through a second column chromatography on silica gel (230-400 mesh) with a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).

-

A final purification step can be performed using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure stephanine.

3. Structural Elucidation:

The definitive structure of the isolated stephanine is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information on the proton environments.

-

¹³C NMR reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the complete connectivity of the molecule.

-

Quantification of Stephanine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-UV method for the quantitative analysis of stephanine in plant extracts.

1. Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Standard HPLC with UV detector |

| Column | Reversed-phase C18 (e.g., Hypersil BDS C18) |

| Mobile Phase | Gradient system of 100 mM ammonium acetate in water and methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL (can be optimized) |

| Column Temperature | Ambient or controlled at 25°C |

| UV Detection Wavelength | 270 nm |

2. Preparation of Standards and Samples:

-

Standard Stock Solution: Accurately weigh a known amount of pure stephanine reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation:

-

Accurately weigh a known amount of dried, powdered plant material.

-

Extract the alkaloids using a suitable method, such as sonication in methanol.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

3. Analysis:

-

Inject the standard solutions and the sample extract into the HPLC system.

-

Identify the stephanine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the stephanine standards against their known concentrations.

-

Calculate the concentration of stephanine in the sample using the regression equation derived from the calibration curve.

Signaling Pathways and Mechanisms of Action

Stephanine's pharmacological effects, particularly its anticancer activity, are attributed to its ability to modulate critical cellular signaling pathways.

Induction of "Reverse of Mitotic Exit"

A unique mechanism of action reported for stephanine is the induction of a "reverse of mitotic exit," which ultimately leads to apoptotic cell death. Mitotic exit is a highly regulated process that ensures the orderly transition from M phase to G1 phase of the cell cycle, and it is critically dependent on the inactivation of cyclin-dependent kinase 1 (Cdk1).

It is hypothesized that stephanine disrupts the normal, unidirectional progression of mitotic exit. This interference may involve the disruption of the signaling cascade that leads to the inactivation of Cdk1. By preventing the complete inactivation of Cdk1, the cell is forced back into a mitotic-like state from which it cannot recover, triggering the apoptotic cascade.

A structurally related compound, oxostephanine, also isolated from Stephania species, has been shown to cause a G2/M cell cycle arrest and apoptosis, potentially through the inactivation of Aurora kinases. This suggests a possible avenue for the specific molecular targets of stephanine in disrupting mitotic progression.

References

Physical and chemical properties of Stephanine

An In-Depth Technical Guide on the Physical and Chemical Properties of Stephanine

Introduction

Stephanine is a naturally occurring aporphine alkaloid found in various plant species of the genus Stephania, which belongs to the Menispermaceae family.[1] These plants are primarily distributed in tropical and subtropical regions of Asia and Africa and have a long history of use in traditional medicine.[1][2] Stephanine has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of stephanine, detailed experimental protocols for its isolation and analysis, and an in-depth look at its known mechanisms of action, with a focus on relevant signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of stephanine are summarized below. This data is crucial for its handling, formulation, and analysis in a research setting.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid | |

| Molecular Formula | C₁₉H₁₉NO₃ | |

| Molecular Weight | 309.4 g/mol | |

| Melting Point | 148-150 °C |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 517-63-5 | |

| IUPAC Name | (12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

| PubChem CID | 160501 | |

| Synonyms | 8-Methoxy-1,2-methylenedioxyaporphine |

Solubility

The solubility of stephanine is a critical factor for its experimental use and potential for drug development.

-

General Solubility : Stephanine is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

-

Aqueous Solubility : As an alkaloid, stephanine has low intrinsic solubility in neutral aqueous solutions. Its solubility is highly dependent on pH.

-

Effect of pH : In acidic solutions, the amine functional groups in the stephanine molecule become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it exists in its less soluble free base form. Therefore, significantly higher aqueous solubility is observed at a lower pH.

For enhancing aqueous solubility for bioavailability, advanced formulation strategies such as cyclodextrin complexation, nanoparticle formulation, or the creation of amorphous solid dispersions can be employed.

Experimental Protocols

This section details methodologies for the extraction, isolation, quantification, and biological assessment of stephanine.

Protocol for Bioassay-Guided Isolation of Stephanine

This protocol is a composite method based on established procedures for extracting stephanine from Stephania plant material, such as Stephania venosa.

1. Extraction:

- Dried and powdered tubers of the source plant (e.g., 500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.

- The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is dissolved in a 1-2% aqueous hydrochloric acid (HCl) solution.

- The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

- The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) using a base like ammonium hydroxide. This causes the alkaloids, including stephanine, to precipitate.

- The alkaloid precipitate is collected by filtration.

3. Chromatographic Purification:

- The crude alkaloid fraction is subjected to column chromatography on silica gel (70-230 mesh).

- The column is eluted with a gradient of solvents, such as ethyl acetate and acetone or ethyl acetate:hexane:methanol mixtures.

- Fractions are collected and monitored for the presence of stephanine using Thin Layer Chromatography (TLC).

- Fractions containing the major spot corresponding to stephanine are pooled and concentrated.

4. Crystallization and Final Purification:

- The stephanine-rich fraction is dissolved in a minimal amount of hot acetone.

- Distilled water is slowly added to the cooled solution while stirring to induce crystallization.

- The solution is allowed to stand at room temperature for approximately 2 days for complete crystallization.

- The pure stephanine crystals are obtained by filtration and drying. The structure of the isolated compound is confirmed using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol for Quantification of Stephanine using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of stephanine in plant extracts.

1. Standard Preparation:

- Prepare a stock solution of pure stephanine standard of a known concentration in methanol.

- Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve.

2. Sample Preparation:

- Accurately weigh a known amount of dried, powdered plant material.

- Extract the alkaloids using a suitable method, such as sonication in methanol.

- Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

3. HPLC Analysis:

- Inject the standard solutions and the sample extract into the HPLC system.

- Record the chromatograms and identify the peak corresponding to stephanine based on the retention time of the standard.

- Construct a calibration curve by plotting the peak area of the standard against its concentration.

- Calculate the concentration of stephanine in the sample extract using the calibration curve.

Protocol for In Vitro Anti-Cancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

1. Cell Culture:

- Culture a relevant cancer cell line (e.g., HeLa, MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

- Prepare a series of dilutions of stephanine in the cell culture medium.

- Remove the old medium from the wells and add the medium containing different concentrations of stephanine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot the cell viability against the logarithm of the stephanine concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

Stephanine exerts its pharmacological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-Inflammatory Activity: Modulation of NF-κB Signaling

The anti-inflammatory properties of stephanine are often attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like IL-6, IL-1β, and TNF-α.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes. It is hypothesized that stephanine exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway. Studies have shown that stephanine can significantly inhibit the production of key inflammatory cytokines in LPS-stimulated macrophages.

Anticancer Activity: Induction of Apoptosis

Stephanine has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis. This pro-apoptotic effect is likely mediated through the intrinsic and/or extrinsic apoptotic pathways, which involve the activation of caspases and the regulation of Bcl-2 family proteins. In some cancer cells, stephanine has been shown to induce cell cycle arrest, which is a precursor to the initiation of apoptosis.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to stephanine research.

Caption: A generalized workflow for the isolation and purification of stephanine from plant material.

Caption: The canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of stephanine.

Caption: A generalized workflow for assessing the in vitro anti-cancer effects of stephanine using an MTT assay.

References

A Comprehensive Technical Guide on the Biological Activity of Stephanine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stephanine is a naturally occurring aporphine alkaloid found in plants of the Stephania genus, which have a history of use in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological studies have revealed that stephanine possesses a range of potent biological activities, including significant anticancer, anti-inflammatory, and antiplasmodial effects.[1][3] Its primary mechanism in cancer cytotoxicity is unique, involving the induction of apoptosis through a "reverse of mitotic exit".[3] In inflammation, it has been shown to inhibit the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines. This document provides an in-depth technical overview of the biological activities of stephanine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and drug development efforts.

Anticancer Activity

Stephanine exhibits significant cytotoxic effects against a variety of human cancer cell lines. Its primary mode of action is the induction of apoptosis, distinguished by a unique mechanism described as the reversal of mitotic exit.

Mechanism of Action: Reversal of Mitotic Exit

Unlike many cytotoxic agents that arrest the cell cycle at specific checkpoints, stephanine induces a "reverse of mitotic exit". This process is thought to involve the inhibition of crucial mitotic kinases, such as Aurora B kinase, which are essential for proper chromosome segregation and cytokinesis. By disrupting these processes, stephanine forces cells that have entered mitosis to exit without proper cell division. This cellular catastrophe ultimately triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3 and subsequent programmed cell death.

Caption: Proposed signaling pathway for Stephanine-induced apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of stephanine and its related alkaloid, oxostephanine, have been quantified across various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Stephanine | HeLa | Cervical Cancer | 5.8 | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 | ||

| MCF-7 | Breast Cancer (ER-Positive) | 9.5 | ||

| A549 | Non-Small Cell Lung Cancer | 8.1 | ||

| H1299 | Non-Small Cell Lung Cancer | 10.3 | ||

| 184B5 | Non-cancerous Breast Epithelial | 6.25 | ||

| Oxostephanine | HeLa | Cervical Cancer | 1.73 | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 2.0 - 4.0 | ||

| MDA-MB-468 | Breast Cancer (Triple-Negative) | 1.8 - 3.8 | ||

| MCF-7 | Breast Cancer (ER-Positive) | 2.0 - 4.5 | ||

| 184B5 | Non-cancerous Breast Epithelial | 1.66 |

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Anti-inflammatory Activity

Stephanine demonstrates significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism is largely attributed to the inhibition of pro-inflammatory mediators and pathways, including the NF-κB signaling cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Stephanine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is linked to the suppression of key inflammatory signaling pathways. It can inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of its inhibitory protein, IκBα. By blocking NF-κB activation, stephanine effectively reduces the expression of downstream pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α.

Caption: Inhibition of the NF-κB pathway by Stephanine.

Quantitative Anti-inflammatory Data

Studies have quantified the inhibitory effect of stephanine on the production of inflammatory mediators in cell-based assays.

| Assay | Cell Line | Stimulant | Compound | Concentration | % Inhibition of NO Production | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Stephanine | 10 µM | Significant Inhibition (p < .01) | |

| RAW 264.7 Macrophages | LPS | Stephanine | 30 µM | Significant Inhibition (p < .01) |

Note: Stephanine also significantly inhibits the production of IL-6, IL-1β, and TNF-α in LPS-induced RAW264.7 macrophages.

Other Notable Biological Activities

Antiplasmodial Activity

Stephanine has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. It was found to be the most active compound isolated from Stephania venosa against both chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains. However, it also exhibited the highest cytotoxicity against mammalian cell lines, indicating a low selectivity index in this context.

Neuroprotective Effects

Extracts from the Stephania genus, containing alkaloids like stephanine, have shown neuroprotective potential. Studies on Stephania glabra extract demonstrated an improvement in memory retention and attenuation of oxidative damage in mouse models of cognitive impairment. The neuroprotective capacity is often linked to the antioxidant and anti-inflammatory properties of its constituent phytochemicals, which can mitigate oxidative stress and neuroinflammation.

Appendix: Experimental Protocols

A.1 Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of stephanine's cytotoxic effects using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.

Caption: General experimental workflow for an MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Culture selected cancer cells until 70-80% confluent, then trypsinize and resuspend in fresh medium. Seed approximately 5,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Stephanine Treatment: Prepare a stock solution of stephanine (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the cells and add 100 µL of the stephanine dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the stephanine concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

A.2 Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol details the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent to assess anti-inflammatory activity.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of stephanine for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include untreated and vehicle controls.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the collected supernatant.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

A.3 Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins (e.g., p65, IκBα, and their phosphorylated forms) to elucidate the effects of stephanine on signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with stephanine and/or an inflammatory stimulus (like LPS) for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to ensure equal protein loading.

References

- 1. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Antiplasmodial Effects of Stephanine from Stephania venosa: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Malaria, a parasitic disease caused by Plasmodium species, remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery of novel therapeutic agents. The genus Stephania has been a source of bioactive alkaloids with a history of use in traditional medicine for treating ailments including fever and malaria.[1][2] This technical guide provides an in-depth analysis of the antiplasmodial properties of stephanine, an aporphine alkaloid isolated from the tubers of Stephania venosa. We consolidate quantitative data on its bioactivity, detail the experimental protocols for its evaluation, and visualize its known mechanism of action and the experimental workflow for its discovery. While stephanine demonstrates potent in vitro activity against Plasmodium falciparum, its significant cytotoxicity presents a considerable challenge for its development as a viable antimalarial drug.

Introduction

Stephania venosa (Blume) Spreng, a member of the Menispermaceae family, is a medicinal plant indigenous to Southeast Asia, where it has been traditionally used as a tonic and for the treatment of various diseases, including cancer and diabetes.[3][4] The primary chemical constituents of Stephania species are isoquinoline and aporphine alkaloids, which are responsible for their diverse pharmacological activities.[5] Bioassay-guided fractionation of extracts from the tubers of S. venosa has led to the isolation of several alkaloids, including stephanine.

Stephanine has been identified as a compound with significant antiplasmodial and anticancer properties. This document serves as a technical resource, compiling the available scientific data on the antiplasmodial efficacy of stephanine, its associated cytotoxicity, and the methodologies employed in these assessments.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

Bioactivity-guided studies of S. venosa tuber extracts identified stephanine as the most potent antiplasmodial compound among the isolates. However, it also exhibited the highest cytotoxicity, resulting in a low selectivity index. The quantitative data from these in vitro studies are summarized below.

Table 1: In Vitro Antiplasmodial Activity of Stephanine

| Plasmodium falciparum Strain | IC₅₀ (µM) | Description |

| 3D7 | 0.21 ± 0.01 | Chloroquine-susceptible |

| W2 | 0.29 ± 0.02 | Chloroquine-resistant |

Data sourced from Le et al. (2017).

Table 2: In Vitro Cytotoxicity of Stephanine against Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 3.33 ± 0.06 |

| MDA-MB-231 | Breast Cancer | 3.42 ± 0.17 |

| MCF-7 | Breast Cancer | 3.96 ± 0.15 |

| 184B5 | Non-cancerous Breast Epithelial | 6.25 ± 0.11 |

Data sourced from Le et al. (2017).

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a non-cancerous cell line to the IC₅₀ value for the parasite. For stephanine, the SI values are approximately 29.8 (184B5/3D7) and 21.6 (184B5/W2), indicating that it is over 20 times more toxic to the parasite than to the non-cancerous human cells tested. While showing some selectivity, this margin is often considered narrow for drug development.

Experimental Protocols

The following sections detail the methodologies used to isolate stephanine and evaluate its bioactivity.

Bioassay-Guided Isolation of Stephanine

The isolation of stephanine from S. venosa followed a standard bioassay-guided fractionation protocol.

-

Extraction: Dried and powdered tubers of S. venosa were extracted with solvents of increasing polarity, such as dichloromethane and butanol.

-

Fractionation: The crude extracts that showed significant antiplasmodial activity were subjected to further separation using techniques like column chromatography over silica gel.

-

Bioassay of Fractions: Each fraction was tested for its ability to inhibit P. falciparum growth in vitro.

-

Isolation and Purification: The most active fractions were repeatedly chromatographed using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The chemical structure of the isolated stephanine was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with published data.

In Vitro Antiplasmodial Susceptibility Assay

The 50% inhibitory concentration (IC₅₀) of stephanine against P. falciparum was determined using a standardized SYBR Green I-based fluorescence assay.

-

Parasite Culture: Chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures were incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Assay Preparation: Asynchronous parasite cultures (primarily ring stage) with 2% hematocrit and 1% parasitemia were aliquoted into 96-well plates containing serial dilutions of stephanine.

-

Incubation: The plates were incubated for 72 hours under the same conditions to allow for parasite maturation.

-

Lysis and Staining: After incubation, cells were lysed, and the parasitic DNA was stained by adding a lysis buffer containing the fluorescent dye SYBR Green I.

-

Data Acquisition: Fluorescence was measured using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings were plotted against the drug concentration, and the IC₅₀ values were calculated using a non-linear regression model.

In Vitro Cytotoxicity Assay

The cytotoxic effect of stephanine on human cell lines was assessed to determine its selectivity.

-

Cell Culture: Human cell lines (e.g., HeLa, MDA-MB-231, MCF-7, and 184B5) were cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of stephanine.

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability was typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a purple formazan product.

-

Data Acquisition: The absorbance of the dissolved formazan was measured using a microplate reader.

-

Data Analysis: The IC₅₀ values, representing the concentration of stephanine that inhibits cell growth by 50%, were determined by plotting the percentage of cell viability against the drug concentration.

Mechanism of Action

While the precise antiplasmodial mechanism of stephanine has not been fully elucidated, studies on its anticancer activity provide significant insight into its cellular effects. Stephanine induces a unique mode of cell death characterized by a "reverse of mitotic exit." This process ultimately leads to apoptosis.

Key events in this proposed mechanism include:

-

Transient G2/M Arrest: Stephanine causes a temporary halt in the cell cycle at the G2/M transition phase.

-

Chromosome Segregation Failure: The compound disrupts the normal process of chromosome separation during mitosis.

-

Reverse of Mitotic Exit: Instead of completing mitosis or undergoing mitotic catastrophe, the cells exit mitosis aberrantly, leading to aneuploidy (an abnormal number of chromosomes).

-

Apoptosis Induction: This flawed mitotic process triggers the apoptotic cascade, resulting in programmed cell death.

It is plausible that a similar mechanism involving the disruption of cell division could be responsible for its activity against the rapidly replicating blood-stage Plasmodium parasites.

Conclusion and Future Outlook

Stephanine, an aporphine alkaloid from Stephania venosa, demonstrates potent in vitro antiplasmodial activity against both chloroquine-susceptible and resistant strains of P. falciparum. Its mechanism of action, inferred from cancer cell studies, involves the induction of apoptosis via a unique process of mitotic disruption.

However, the clinical potential of stephanine as an antimalarial agent is significantly hampered by its high cytotoxicity against human cells, leading to a narrow therapeutic window. The results underscore the classic challenge in natural product drug discovery: balancing potency with safety.

Future research should focus on two key areas:

-

Mechanism Elucidation: Investigating the specific molecular targets of stephanine within the Plasmodium parasite to understand the basis of its antiplasmodial activity and to see if it differs from its cytotoxic mechanism in human cells.

-

Medicinal Chemistry: Using stephanine as a lead scaffold for semi-synthetic modifications. The goal would be to design analogues that retain or improve antiplasmodial potency while significantly reducing cytotoxicity, thereby improving the selectivity index.

References

- 1. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. scielo.br [scielo.br]

- 4. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Anti-Plasmodial Activities of Stephania dielsiana Y.C. Wu Extracts and the Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Biological Evaluation of Stephanine and Its Derivatives: A Guide for Researchers

Introduction: Stephanine, a proaporphine alkaloid isolated from plants of the Stephania genus, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. This document provides a comprehensive overview of the synthesis of Stephanine and its derivatives, alongside detailed application notes and protocols for their biological evaluation. The information is tailored for researchers, scientists, and drug development professionals, offering insights into synthetic strategies, experimental procedures, and the molecular mechanisms underlying the therapeutic potential of these compounds.

Chemical Synthesis of Stephanine and Its Derivatives

The total synthesis of (±)-Stephanine has been accomplished through various strategies, primarily focusing on the construction of its characteristic spiro-cyclohexadienone core. Key reactions employed in these syntheses include intramolecular phenolic alkylation and oxidative dearomatization.

Synthetic Strategies and Key Reactions

One successful approach to (±)-Stepharine involves a concise 7-step synthesis with an overall yield of 21%.[1] A key feature of this synthesis is the construction of the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold via a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization.[1][2][3] The crucial spiro-cyclohexadienone structure is then formed through an oxidative dearomatization of a phenolic precursor using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA), followed by reduction.[1]

Another strategy utilizes a CsF-induced intramolecular phenolic alkylation to form the spiro cross-conjugated dienone structure of (±)-stepharine. The synthesis of related proaporphine alkaloids has also been achieved through the photolysis of phenolic bromoisoquinolines.

The synthesis of derivatives often involves modification of the Stephanine core. For example, Oxostephanine, a derivative with a ketone group, has been synthesized and evaluated for its biological activity.

Tabulated Synthesis Yields

A comprehensive compilation of step-by-step yields for a total synthesis of (±)-Stephanine is presented below.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Iodination | I₂, Ag₂SO₄ | 82 | |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 77 | |

| 3 | N-detosylation | Mg/MeOH | 80 | |

| 4 | Au/Ag-catalyzed 6-exo-dig cyclization | Au/Ag catalyst | Not specified | |

| 5 | Protecting group manipulation (2 steps) | Not fully specified | 72 (over 3 steps) | |

| 6 | Oxidative dearomatization | PIDA | 85 | |

| 7 | Reduction | Sodium borohydride | Not specified | |

| Overall | Total Synthesis of (±)-Stepharine | 21 |

Biological Activities and Mechanisms of Action

Stephanine and its derivatives have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and potential neuromodulatory effects.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic properties of Stephanine and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-468 (Breast Cancer) IC₅₀ (µM) | Reference |

| Stephanine | 3.33 | - | - | - | |

| Oxostephanine | 1.73 | 4.35 | 2.56 | 2.08 | |

| Thailandine | - | - | - | 0.78 |

Note: "-" indicates data not available.

Modulation of Signaling Pathways

1. NF-κB Signaling Pathway:

Stephanine has been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway. It is believed to interact with TNF-α, a key inflammatory cytokine, thereby blocking the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit and subsequent expression of pro-inflammatory genes.

2. Aurora Kinase Inhibition:

Oxostephanine, a derivative of Stephanine, has been identified as an inhibitor of Aurora kinases A and B. It is proposed to compete with ATP for the binding site on these kinases, which are critical for cell division. Inhibition of Aurora kinases leads to defects in mitosis and can induce apoptosis in cancer cells.

3. Opioid Receptor Binding:

While direct binding data for Stephanine to opioid receptors is limited, the structural similarity of aporphine alkaloids to known opioid ligands suggests potential interactions. The evaluation of Stephanine and its derivatives for their binding affinities at μ, δ, and κ opioid receptors is an active area of research. Binding affinities are typically determined using competitive radioligand binding assays, with the inhibition constant (Kᵢ) indicating the ligand's affinity.

Experimental Protocols

General Workflow for Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxicity of compounds against adherent cancer cell lines.

Protocol:

-

Cell Plating: Seed adherent cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Stephanine derivatives for 48-72 hours.

-

Cell Fixation: After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water, air dry, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

General Protocol for Aurora Kinase Inhibition Assay

A common method to assess Aurora kinase inhibition is to measure the phosphorylation of a known substrate, such as histone H3.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., OVCAR-8) and treat with the test compound (e.g., Oxostephanine) for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated histone H3 (e.g., phospho-H3S10) and total histone H3 (as a loading control).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative level of histone H3 phosphorylation and assess the inhibitory effect of the compound.

General Protocol for Opioid Receptor Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity of a compound to a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Binding Reaction: Incubate the membranes with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Scintillation Counting: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Stephanine and its derivatives represent a valuable class of natural products with significant therapeutic potential. The synthetic strategies outlined, along with the detailed protocols for biological evaluation, provide a solid foundation for further research and development in this area. Future studies should focus on expanding the library of Stephanine analogs, further elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

Application Notes and Protocols for the Quantification of Stephanine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of stephanine, a bioactive alkaloid. The methodologies described herein are essential for quality control, pharmacokinetic studies, and various research applications. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification of Stephanine by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of stephanine in plant extracts and pharmaceutical formulations.[1] It offers a balance of performance, cost-effectiveness, and accessibility.

Quantitative Data Summary

| Validation Parameter | Result | Reference |

| Linearity Range | 1 - 200 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Precision (RSD%) | < 2% | [1] |

| Accuracy (Recovery %) | 98 - 102% | [1] |

| Limit of Detection (LOD) | Method demonstrates good sensitivity for typical applications. | |

| Limit of Quantification (LOQ) | Method demonstrates good sensitivity for typical applications. |

Experimental Protocol

1. Materials and Reagents:

-

Stephanine reference standard

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.45 µm membrane filter

2. Instrumentation:

-

Any standard HPLC system with a UV detector.

-

Hypersil BDS C18 column or equivalent.

3. Chromatographic Conditions:

-

Mobile Phase: Gradient system of 100 mM ammonium acetate in water and methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL (can be optimized).

-

Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).

-

UV Detection Wavelength: 270 nm.

4. Preparation of Solutions:

-

Mobile Phase A (Aqueous): Prepare a 100 mM solution of ammonium acetate in water. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Methanol (HPLC grade).

-

Standard Stock Solution: Accurately weigh a suitable amount of stephanine reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).

5. Sample Preparation (Plant Material):

-

Accurately weigh a known amount of the powdered plant material.

-

Extract the stephanine using a suitable solvent (e.g., methanol) through methods like sonication or maceration.

-

Filter the extract to remove particulate matter.

-

If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range.

6. HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set up the instrument parameters as per the "Chromatographic Conditions" table.

-

Inject the prepared calibration standards, starting with the lowest concentration.

-

Inject the prepared samples. It is recommended to inject a blank (mobile phase) and a quality control (QC) sample periodically to ensure system suitability.

-

After the analysis is complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the stephanine standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area of stephanine in the sample chromatograms and the regression equation to calculate the concentration of stephanine in the samples.

Workflow Diagram

Caption: Workflow for Stephanine Quantification by HPLC-UV.

Method 2: Quantification of Stephanine in Biological Samples by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of stephanine in complex biological matrices such as plasma.

Quantitative Data Summary

| Validation Parameter | Result | Reference |

| Linearity Range | Not explicitly stated, but method was used for pharmacokinetic studies. | |

| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation and matrix. | |

| Precision (RSD%) | Typically < 15% for biological assays. | |

| Accuracy (Recovery %) | Typically 80 - 120% for biological assays. |

Experimental Protocol

1. Materials and Reagents:

-

Stephanine reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (LC-MS grade)

-

Ammonia hydroxide

-

Water (LC-MS grade)

-

Rabbit plasma (or other biological matrix)

2. Instrumentation:

-

LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole mass spectrometer with a 1200 HPLC system).

-

Zorbax C-18 SB 80 column (75 μm × 43 mm, 5 μm particle size, 80 Å pore size) or equivalent.

3. Chromatographic Conditions:

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 µL/min.

-

Gradient: Start with 5% B, hold for 2 minutes, increase to 95% B at 20 minutes. Wash with 100% B for 7 minutes, then re-equilibrate.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) Positive.

-

Ion Source Temperature: 340°C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of stephanine and the internal standard to identify the precursor and product ions.

5. Preparation of Solutions:

-

Standard Stock Solutions: Prepare individual stock solutions of stephanine and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with known concentrations of stephanine and a fixed concentration of the internal standard.

6. Sample Preparation (Plasma):

-

To 100 µL of rabbit plasma, add two volumes of acetonitrile to precipitate proteins.

-

Add 30% ammonia hydroxide to adjust the pH to 10.

-

Vortex the mixture and then centrifuge at a high speed (e.g., 5000 g for 10 minutes at 4°C).

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

7. LC-MS/MS Analysis:

-

Equilibrate the LC-MS/MS system with the initial mobile phase.

-

Inject the prepared calibration standards and samples.

-

Acquire data using the established MRM method.

8. Data Analysis:

-

Integrate the peak areas for stephanine and the internal standard.

-

Calculate the peak area ratio of stephanine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of stephanine in the samples from the calibration curve.

Workflow Diagram

Caption: Workflow for Stephanine Quantification by LC-MS/MS.

Method Selection Guide

The choice of analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

Caption: Logical diagram for selecting an analytical method.

References

Application Note: HPLC-Based Separation and Quantification of Stephanine from Stephania sp. Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stephanine is a bioactive aporphine alkaloid primarily isolated from plants of the Stephania genus, which are prominent in traditional medicine, particularly in Asia and Africa[1][2]. Pharmacological studies have demonstrated its potential as an antiplasmodial and anticancer agent[3]. Notably, its anticancer activity is linked to a unique mechanism that induces apoptosis through the reverse of mitotic exit[3][4]. As research into its therapeutic applications expands, the need for a robust and reliable analytical method for its quantification in plant extracts is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction of Stephanine from plant material and its subsequent separation and quantification using High-Performance Liquid Chromatography (HPLC).